molecular formula C12H17N3O2 B2436133 morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034583-57-6

morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2436133
CAS No.: 2034583-57-6
M. Wt: 235.287
InChI Key: RLGJFGRNGSJZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic compound that features a morpholine ring attached to a tetrahydrobenzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown potential in modulating enzyme activity and interacting with various biological targets. It is often used in studies related to enzyme inhibition and protein binding .

Medicine

In medicine, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for treating certain types of cancer and infectious diseases .

Industry

Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrobenzo[d]thiazole: Similar in structure but contains a sulfur atom instead of nitrogen.

    Imidazole derivatives: Share the imidazole core but differ in substituent groups.

Uniqueness

Morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is unique due to its combination of a morpholine ring and a tetrahydrobenzimidazole core. This dual structure provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

morpholin-4-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(15-3-5-17-6-4-15)9-1-2-10-11(7-9)14-8-13-10/h8-9H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGJFGRNGSJZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCOCC3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.